3-Bromo-2-methylphenylboronic acid
Description
3-Bromo-2-methylphenylboronic acid (CAS: 1184298-27-8) is an organoboron compound with the molecular formula C₇H₈BBrO₂ and a molecular weight of 214.85 g/mol . Its structure features a boronic acid (–B(OH)₂) group at the benzene ring’s 1-position, a bromine atom at the 3-position, and a methyl group at the 2-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl scaffolds, which are critical in pharmaceuticals and materials science. Its purity is typically >95% (HPLC), and it is commercially available in quantities ranging from 1g to 5g .
Properties
IUPAC Name |
(3-bromo-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIGTINRSKSQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184298-27-8 | |
| Record name | (3-bromo-2-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-bromo-2-methylphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic acid after hydrolysis .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: For converting the boronic acid to phenol.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Scientific Research Applications
3-Bromo-2-methylphenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 3-bromo-2-methylphenylboronic acid exerts its effects primarily involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step that leads to the formation of a new carbon-carbon bond . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity .
Comparison with Similar Compounds
Positional Isomers: Methyl Substitution Patterns
The position of the methyl group significantly influences steric and electronic properties. Key isomers include:
Key Observations :
Halogenated Derivatives
Halogen substituents (e.g., Cl, F) alter electronic properties and reactivity:
Key Observations :
Derivatives with Bulky or Functional Groups
Substituents like benzyloxy or methoxy groups introduce additional steric and electronic effects:
Key Observations :
- Benzyloxy Groups : These substituents (e.g., in CAS 849052-18-2) create significant steric bulk, reducing reactivity in cross-couplings but enabling specialized applications like HIV-1 inhibition .
- Solubility Modulation : Ethoxy or methoxy groups (e.g., in derivatives) enhance solubility in polar solvents, unlike the hydrophobic methyl group .
Biological Activity
3-Bromo-2-methylphenylboronic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.
Molecular Formula: CHBBrO
CAS Number: 2377608-04-1
The compound features a boronic acid functional group, which is characterized by a boron atom bonded to a hydroxyl group and an organic moiety, specifically a bromine atom at the 3-position and a methyl group at the 2-position on the phenyl ring. The presence of these substituents can significantly influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols, which is critical for its function as an enzyme inhibitor.
Key Mechanisms:
- Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and certain kinases. The bromine atom enhances hydrophobic interactions, potentially increasing binding affinity to target proteins.
- Receptor Modulation: The compound may modulate receptor activity through interactions involving hydrogen bonding and halogen bonding.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties: Preliminary studies suggest potential roles in cancer therapy by acting as an inhibitor of specific pathways involved in tumor growth.
- Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, although detailed evaluations are still required to confirm these effects.
Data Table: Biological Activity Summary
| Activity | Description | References |
|---|---|---|
| Anticancer | Potential inhibitor of tumor growth pathways | , |
| Anti-inflammatory | Possible modulation of inflammatory responses | |
| Enzyme Inhibition | Inhibits serine proteases and kinases | , |
Case Studies
-
Cancer Therapy Research:
A study explored the efficacy of boronic acids, including this compound, in inhibiting cancer cell proliferation. Results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent. -
Inflammatory Response Modulation:
Another investigation focused on the anti-inflammatory effects of boronic acids in models of acute inflammation. The study reported a reduction in inflammatory markers upon treatment with this compound, highlighting its therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-Bromo-5-fluoro-2-methylphenylboronic acid | Contains fluorine; enhanced reactivity | Stronger enzyme inhibition |
| 3-Bromo-4-methylphenylboronic acid | Different substitution pattern | Moderate anticancer activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
